tert-butyl (((2S,4S)-4-fluoropyrrolidin-2-yl)methyl)(methyl)carbamate

Description

Chemical Structure and Properties

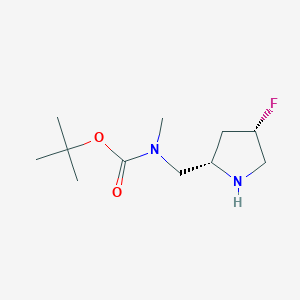

The compound tert-butyl (((2S,4S)-4-fluoropyrrolidin-2-yl)methyl)(methyl)carbamate is a chiral pyrrolidine derivative featuring a fluorinated ring and a tert-butyl carbamate group. Its molecular formula is C₁₁H₂₀FN₂O₂ (free base) or C₁₁H₂₁ClFN₂O₂ (hydrochloride salt), with a molecular weight of 234.29 g/mol (free base) or 270.75 g/mol (hydrochloride) . The stereochemistry at the 2S and 4S positions is critical for its conformational rigidity and biological interactions, particularly in medicinal chemistry applications such as protease or kinase inhibition .

Synthesis and Applications

This compound is synthesized via multi-step routes involving Boc (tert-butoxycarbonyl) protection, fluorination, and coupling reactions. For example, and highlight its use as a key intermediate in drug discovery, particularly for modifying pharmacokinetic properties like metabolic stability and membrane permeability .

Properties

IUPAC Name |

tert-butyl N-[[(2S,4S)-4-fluoropyrrolidin-2-yl]methyl]-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14(4)7-9-5-8(12)6-13-9/h8-9,13H,5-7H2,1-4H3/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOZVFOIWQOWAES-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC1CC(CN1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)C[C@@H]1C[C@@H](CN1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820575-58-3 | |

| Record name | tert-butyl (((2S,4S)-4-fluoropyrrolidin-2-yl)methyl)(methyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

tert-butyl (((2S,4S)-4-fluoropyrrolidin-2-yl)methyl)(methyl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a fluorine atom in the pyrrolidine ring enhances its reactivity and biological interactions, making it a valuable candidate for drug development.

- Molecular Formula : CHFNO

- Molecular Weight : 232.30 g/mol

- CAS Number : 1820575-58-3

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The fluorinated pyrrolidine structure is believed to enhance binding affinity and selectivity towards these targets, which is crucial for its pharmacological effects .

Biological Activity Overview

Research indicates that this compound may exhibit the following biological activities:

- Enzyme Inhibition : It has been shown to inhibit enzymes involved in neurotransmitter degradation, which can be beneficial in treating neurodegenerative diseases such as Alzheimer's disease.

- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from toxic agents like amyloid-beta peptides, which are implicated in Alzheimer's pathology .

Neuroprotective Effects

A study exploring the neuroprotective properties of related compounds demonstrated that they could reduce cell death in astrocytes induced by amyloid-beta (Aβ) toxicity. The compound M4, structurally similar to this compound, showed significant protective effects at concentrations up to 100 μM, improving cell viability and reducing inflammatory markers such as TNF-α .

Enzyme Inhibition Studies

In vitro studies have indicated that related compounds can act as dual inhibitors of β-secretase and acetylcholinesterase. For example, M4 exhibited an IC value of 15.4 nM for β-secretase inhibition, highlighting the potential for therapeutic applications in Alzheimer's disease management .

Comparative Analysis of Similar Compounds

| Compound Name | CAS Number | Key Differences | Biological Activity |

|---|---|---|---|

| tert-butyl N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate | 1818843-18-3 | Different stereochemistry at the 2-position | Moderate enzyme inhibition |

| tert-butyl N-{[(2R,4R)-4-fluoropyrrolidin-2-yl]methyl}carbamate | Not specified | Different stereochemistry at both positions | Variable activity |

| tert-butyl (cis-4-fluoropyrrolidin-3-yl)carbamate | 169750-42-9 | Different position for fluorination | Distinct binding profiles |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrrolidine Scaffolds

tert-butyl N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride

- Molecular Formula : C₁₀H₂₀ClFN₂O₂

- CAS : 2101775-09-9

- Key Features : Differs in stereochemistry (2R,4S vs. 2S,4S), altering binding affinity to chiral targets. Used in asymmetric synthesis for kinase inhibitors .

(2S,4S)-4-fluoropyrrolidine-2-carbonitrile hydrochloride

Analogues with Heterocyclic Modifications

tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate

- Molecular Formula : C₁₁H₁₆FN₃O₃

- CAS : 1799420-92-0

- Lower solubility due to aromaticity .

tert-butyl ((S)-3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl carbamate

- Molecular Formula : C₂₈H₃₄FN₃O₆

- Key Features: Oxazolidinone moiety enhances antibacterial activity (e.g., against Gram-positive bacteria). Higher molecular weight (527.59 g/mol) impacts bioavailability .

Compounds with Aliphatic or Cyclohexyl Substituents

tert-butyl (((1S,4S)-4-methoxycyclohexyl)methyl)carbamate

- CAS : Referenced in

- Key Features : Cyclohexyl group increases lipophilicity, favoring blood-brain barrier penetration. Methoxy substituent stabilizes against oxidative metabolism .

tert-butyl (3-hydroxy-3-phenylpropyl)carbamate

Data Table: Comparative Analysis of Key Compounds

Research Findings and Functional Insights

- Fluorine Impact : The 4-fluoro group in the target compound enhances metabolic stability by resisting cytochrome P450 oxidation, a feature shared with analogues like FTC-1 (83% yield, ) .

- Stereochemistry : The 2S,4S configuration optimizes binding to serine proteases (e.g., in ’s chromen-4-one derivatives), whereas 2R,4S analogues show reduced affinity .

- Carbamate vs. Nitrile : Replacing the Boc group with a nitrile (CAS 426844-77-1) increases reactivity but reduces in vivo stability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl (((2S,4S)-4-fluoropyrrolidin-2-yl)methyl)(methyl)carbamate?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with a chiral pyrrolidine scaffold. Key steps include:

- Fluorination : Introducing fluorine at the 4-position of pyrrolidine using fluorinating agents like DAST (diethylaminosulfur trifluoride) under controlled temperatures (-78°C to 0°C) to preserve stereochemistry .

- Carbamate Protection : Reacting the fluorinated intermediate with tert-butyl chloroformate and methylamine in anhydrous THF, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Chiral Integrity : Use chiral HPLC (e.g., Chiralpak AD-H column) to confirm enantiomeric excess ≥98% .

Q. How should researchers characterize the purity and stereochemical configuration of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) to confirm structural integrity. For stereochemical validation, NOESY or COSY experiments can resolve spatial proximity of substituents .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ calculated for C₁₁H₂₀FN₂O₂: 243.15 g/mol) .

- Chiral Analysis : Chiral HPLC with UV detection at 254 nm, using a mobile phase of hexane/isopropanol (90:10) to resolve enantiomers .

Q. What are the stability considerations for storage and handling?

- Methodological Answer :

- Storage : Store at -20°C in amber vials under inert gas (argon) to prevent hydrolysis of the carbamate group. Avoid exposure to moisture or strong acids/bases .

- Handling : Use gloveboxes or Schlenk lines for air-sensitive steps. Conduct stability tests via accelerated degradation studies (40°C/75% RH for 4 weeks) to assess shelf life .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during scale-up synthesis?

- Methodological Answer :

- Process Optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., temperature, solvent polarity, stoichiometry). For fluorination, yields drop >5 g scale due to exothermic side reactions; mitigate via slow reagent addition and cryogenic conditions .

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to monitor intermediates in real time .

- Contamination Checks : Screen for residual catalysts (e.g., DAST byproducts) via ICP-MS, which may inhibit subsequent steps .

Q. What strategies ensure stereochemical fidelity during catalytic asymmetric synthesis?

- Methodological Answer :

- Chiral Catalysts : Employ organocatalysts like MacMillan’s imidazolidinones or transition-metal catalysts (e.g., Ru-BINAP) for enantioselective fluorination .

- Kinetic Resolution : Use lipases (e.g., Candida antarctica) to hydrolyze undesired enantiomers, improving ee >99% .

- Computational Modeling : DFT calculations (Gaussian 16) to predict transition states and optimize ligand-substrate interactions .

Q. How to design interaction studies to elucidate biological targets of this compound?

- Methodological Answer :

- Binding Assays : Surface Plasmon Resonance (SPR) with immobilized proteins (e.g., kinases) to measure KD values. Pre-incubate compound in PBS (pH 7.4) at 25°C .

- Enzymatic Inhibition : Test IC50 against fluorogenic substrates (e.g., Z-LYTE assay for proteases). Include positive controls (e.g., staurosporine for kinases) .

- Cellular Uptake : Radiolabel the compound with ¹⁸F for PET imaging in live cells, tracking intracellular accumulation over time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.